molecular formula C15H13NO3 B166364 3'-Methylphthalanilic acid CAS No. 85-72-3

3'-Methylphthalanilic acid

Cat. No. B166364
CAS RN: 85-72-3
M. Wt: 255.27 g/mol
InChI Key: AZPJXONNBLOZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methylphthalanilic acid is a chemical compound with the molecular formula C15H13NO3 . It is also known by other names such as N-m-Tolylphthalamic acid, Tomaset, and DURASET .


Molecular Structure Analysis

The molecular structure of 3’-Methylphthalanilic acid contains a total of 33 bonds. There are 20 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

3’-Methylphthalanilic acid has a molecular weight of 255.27 g/mol . The compound is composed of 70.58% Carbon, 5.13% Hydrogen, 5.49% Nitrogen, and 18.80% Oxygen . More specific physical and chemical properties such as melting point, solubility, and density are not provided in the search results.

Scientific Research Applications

Thermochemical Properties and Applications

3'-Methylphthalanilic acid has been involved in studies focusing on the thermochemical properties of related compounds. For example, thiophene-based compounds, which are structurally related to phthalanilic acids, have been extensively studied for their applications in drug design, biodiagnostics, electronic devices, and conductive polymers. Such studies involve experimental and computational thermochemical analyses to understand the stabilities and enthalpies of formation of these compounds (Roux et al., 2007).

Environmental Studies

Research has also been conducted on compounds structurally similar to 3'-Methylphthalanilic acid, like 3-MBTCA, to understand their role in the environment. For instance, the temperature dependence of 3-MBTCA in fine and coarse air particulate matter was studied to explore the influence of temperature on the photochemical production and aging of biogenic secondary organic aerosol (SOA) by hydroxyl radicals (Zhang et al., 2010).

Synthetic Chemistry and Material Science

In synthetic chemistry, methods have been developed to create enantiopure 3-methylphthalides, which are structurally related to 3'-Methylphthalanilic acid, using biocatalytic processes. These compounds are important in the synthesis of various materials and pharmaceuticals (Mangas-Sánchez et al., 2012). Additionally, novel optically active polyamides have been synthesized from compounds derived from phthalimides, showcasing the role of these compounds in the development of new materials with potential applications in various industries (Mallakpour & Taghavi, 2008).

Analytical Chemistry

3'-Methylphthalanilic acid and its derivatives are also significant in analytical chemistry. Novel derivatives of maleanilinic acid, structurally similar to phthalanilic acids, have been used as selective chromogenic analytes for the spectrophotometric analysis of heavy metal cations in water samples. These studies highlight the role of phthalanilic acid derivatives in environmental monitoring and pollution control (Zayed & Eladly, 2018).

Safety And Hazards

While specific safety and hazard information for 3’-Methylphthalanilic acid is not provided in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-[(3-methylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPJXONNBLOZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041486
Record name 3'-Methylphthalanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methylphthalanilic acid

CAS RN

85-72-3
Record name 2-[[(3-Methylphenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methylphthalanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomaset
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Methylphthalanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(3-methylphenyl)amino]carbonyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-METHYLPHTHALANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R15BUY339
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Methylphthalanilic acid
Reactant of Route 2
Reactant of Route 2
3'-Methylphthalanilic acid
Reactant of Route 3
Reactant of Route 3
3'-Methylphthalanilic acid
Reactant of Route 4
Reactant of Route 4
3'-Methylphthalanilic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3'-Methylphthalanilic acid
Reactant of Route 6
Reactant of Route 6
3'-Methylphthalanilic acid

Citations

For This Compound
1
Citations
WJ Lu, YC Tsui, CJ Chang, PH Hsu, MY Huang… - ACS …, 2022 - ACS Publications
β-lactam-resistant Vibrio strains are a significant clinical problem, and β-lactamase inhibitors are generally coadministered with β-lactam drugs to control drug-resistant bacteria. …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.